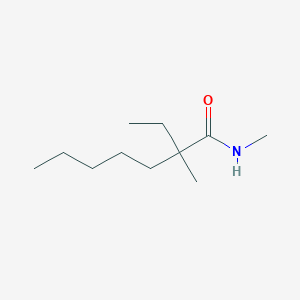

Neodecanamide, N-methyl-

描述

Neodecanamide, N-methyl- is a synthetic compound with the chemical formula C₁₁H₂₃NO and a molecular weight of 185.31 g/mol . It is a tertiary amide and is known for its use as an insecticide, particularly for domestic control of common household pests such as cockroaches, ants, and termites . The compound was discovered in the 1980s and introduced in 1999 .

准备方法

Synthetic Routes and Reaction Conditions: Neodecanamide, N-methyl- can be synthesized through the direct reductive N-methylation of nitro compounds. This method involves the sequential hydrogenation and methylation of nitro compounds using various methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, and dimethyl sulfoxide . The reaction conditions typically require the presence of a catalyst and are carried out under controlled temperature and pressure to ensure the desired product yield.

Industrial Production Methods: In industrial settings, the production of Neodecanamide, N-methyl- involves large-scale chemical synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to maximize yield and purity.

化学反应分析

Types of Reactions: Neodecanamide, N-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form primary amines or other reduced derivatives.

Substitution: Neodecanamide, N-methyl- can participate in substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while reduction can produce primary amines.

科学研究应用

Neodecanamide, N-methyl- has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound is studied for its insecticidal properties and its effects on various biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new insecticides and pest control agents.

作用机制

The mechanism of action of Neodecanamide, N-methyl- involves its contact action on pests. When applied, it disrupts the normal physiological processes of insects, leading to their immobilization and eventual death . The compound targets the nervous system of insects, interfering with neurotransmission and causing paralysis.

相似化合物的比较

N,N-diethyl-3-methylbenzamide (DEET): A widely used insect repellent.

N,N-dimethyl-2,2-diphenylacetamide: Another insecticidal compound with similar properties.

Comparison: Neodecanamide, N-methyl- is unique in its specific mode of action and its effectiveness against a broad spectrum of household pests. Unlike DEET, which is primarily a repellent, Neodecanamide, N-methyl- acts as an insecticide with contact action, providing long-lasting protection .

生物活性

Neodecanamide, N-methyl- (CAS Number 3007-53-2), is a fatty amide compound known for its diverse biological activities and applications in various fields, including biochemistry and toxicology. This article aims to provide a comprehensive overview of the biological activity of Neodecanamide, N-methyl-, focusing on its chemical properties, toxicological studies, and potential applications.

Neodecanamide, N-methyl- is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₉NO |

| Molecular Weight | 227.386 g/mol |

| Density | 0.87 g/cm³ |

| Boiling Point | 284.9 °C |

| Flash Point | 106 °C |

This compound is a biochemical reagent often utilized in life science research due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances.

Acute Toxicity

Acute toxicity studies have demonstrated that Neodecanamide, N-methyl- exhibits a low toxicity profile. In a study involving inhalation exposure in rats, the highest observed dose (521.2 mg/m³) resulted in marginally reduced body weight gains and goblet cell hyperplasia in the nasal cavity. The No Observed Adverse Effect Level (NOAEL) was established at approximately 135.8 mg/kg/day .

Genotoxicity

Genotoxicity assessments indicate that Neodecanamide, N-methyl- is negative for gene mutations and clastogenicity in the Ames test and micronucleus assay respectively. This suggests that the compound does not pose significant mutagenic risks under the tested conditions .

Long-term Exposure

In a 90-day oral study conducted on Wistar rats, Neodecanamide was administered at varying concentrations. The study identified a NOAEL of 500 mg/kg/day based on the absence of clinical signs during higher dosing levels. Notably, changes in liver weight were observed at high doses, indicating an adaptive response rather than direct toxicity .

Biological Activity

Neodecanamide, N-methyl- has been investigated for various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that fatty amides like Neodecanamide exhibit antimicrobial activity against certain bacterial strains. This property makes it a candidate for use in biocidal formulations .

- Skin Penetration Enhancer : Due to its amphiphilic nature, Neodecanamide can enhance the penetration of other compounds through biological membranes, making it valuable in pharmaceutical formulations .

- Potential Neuroprotective Effects : Some studies have indicated that fatty amides may have neuroprotective properties; however, specific research on Neodecanamide is limited and requires further investigation .

Case Study 1: Biocidal Applications

In an assessment of biocidal products containing Neodecanamide, it was found that formulations utilizing this compound effectively reduced microbial load in agricultural settings. The compound's efficacy as a biocide was attributed to its ability to disrupt microbial cell membranes .

Case Study 2: Pharmaceutical Formulations

Research into transdermal drug delivery systems has highlighted Neodecanamide's role as a skin penetration enhancer. In formulations designed for delivering anti-inflammatory agents, Neodecanamide improved drug absorption significantly compared to control formulations without penetration enhancers .

属性

IUPAC Name |

2-ethyl-N,2-dimethylheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-5-7-8-9-11(3,6-2)10(13)12-4/h5-9H2,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFPSNISSMYYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(CC)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

7.5 lbs/gal | |

| Record name | Methylneodecanamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7953 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.2X10-3 mm Hg at 30 °C | |

| Record name | Methylneodecanamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7953 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light grey liquid | |

CAS No. |

105726-67-8 | |

| Record name | Methylneodecanamide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105726678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl neodecanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLNEODECANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45506WJM6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylneodecanamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7953 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。